(R)-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a chlorophenyl group, a methoxycarbonyl group, and an amino acid moiety, making it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and glycine derivatives.
Formation of Intermediate: The initial step involves the condensation of 2-chlorobenzaldehyde with glycine derivatives under basic conditions to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine.
Esterification: The amine is subsequently esterified with methoxycarbonyl chloride in the presence of a base, such as triethylamine, to form the final product.
Industrial Production Methods
Industrial production of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted chlorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Wirkmechanismus
The mechanism of action of ®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, influencing various biochemical pathways. The presence of the chlorophenyl group allows for interactions with hydrophobic pockets in proteins, while the methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(2-Bromophenyl)-2-((methoxycarbonyl)amino)acetic acid: Similar structure with a bromine atom instead of chlorine.
®-2-(2-Fluorophenyl)-2-((methoxycarbonyl)amino)acetic acid: Contains a fluorine atom in place of chlorine.
®-2-(2-Methylphenyl)-2-((methoxycarbonyl)amino)acetic acid: Features a methyl group instead of chlorine.
Uniqueness
®-2-(2-Chlorophenyl)-2-((methoxycarbonyl)amino)acetic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity.
Eigenschaften
Molekularformel |
C10H10ClNO4 |
---|---|
Molekulargewicht |
243.64 g/mol |
IUPAC-Name |
(2R)-2-(2-chlorophenyl)-2-(methoxycarbonylamino)acetic acid |
InChI |
InChI=1S/C10H10ClNO4/c1-16-10(15)12-8(9(13)14)6-4-2-3-5-7(6)11/h2-5,8H,1H3,(H,12,15)(H,13,14)/t8-/m1/s1 |
InChI-Schlüssel |
GTUZXWNEKXNDOE-MRVPVSSYSA-N |
Isomerische SMILES |
COC(=O)N[C@H](C1=CC=CC=C1Cl)C(=O)O |
Kanonische SMILES |
COC(=O)NC(C1=CC=CC=C1Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.